Carbon tetrachloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 793 mg/L at 25 °C

In water, 1160 mg/L at 25 °C, 800 mg/L at 20 °C

Miscible with alcohol, benzene, chloroform, ether, carbon disulfide, petroleum ether, oils

Soluble in ethanol, acetone; miscible with ethyl ether, benzene, chloroform

Soluble in naphtha

0.793 mg/mL at 25 °C

Solubility in water, mg/l at 20 °C: 800 (very slightly soluble)

0.05%

Synonyms

Canonical SMILES

Hepatotoxicity Testing:

Carbon tetrachloride (CCl4) is a well-established and widely used tool in scientific research, particularly in the field of hepatology, the study of the liver. Due to its potent hepatotoxic (liver-damaging) properties, CCl4 is employed to induce controlled liver injury in animal models []. This allows researchers to investigate the mechanisms of liver damage, evaluate the effectiveness of potential hepatoprotective agents (substances that protect the liver), and study the process of liver regeneration [, ].

Mechanisms of Hepatotoxicity:

The exact mechanisms by which CCl4 exerts its hepatotoxic effects are complex and involve several pathways. One primary mechanism involves the generation of free radicals through the metabolism of CCl4 by cytochrome P450 enzymes in the liver []. These free radicals can damage cellular components, leading to cell death and inflammation []. Additionally, CCl4 disrupts the endoplasmic reticulum, an essential organelle for protein synthesis and detoxification, further contributing to liver injury [].

Limitations and Alternatives:

Despite its widespread use, CCl4 has limitations as a research tool. Concerns regarding animal welfare due to the induced liver injury and the potential for inconsistencies in the model have prompted researchers to explore alternative methods []. Additionally, the International Agency for Research on Cancer (IARC) has classified CCl4 as "possibly carcinogenic to humans" [].

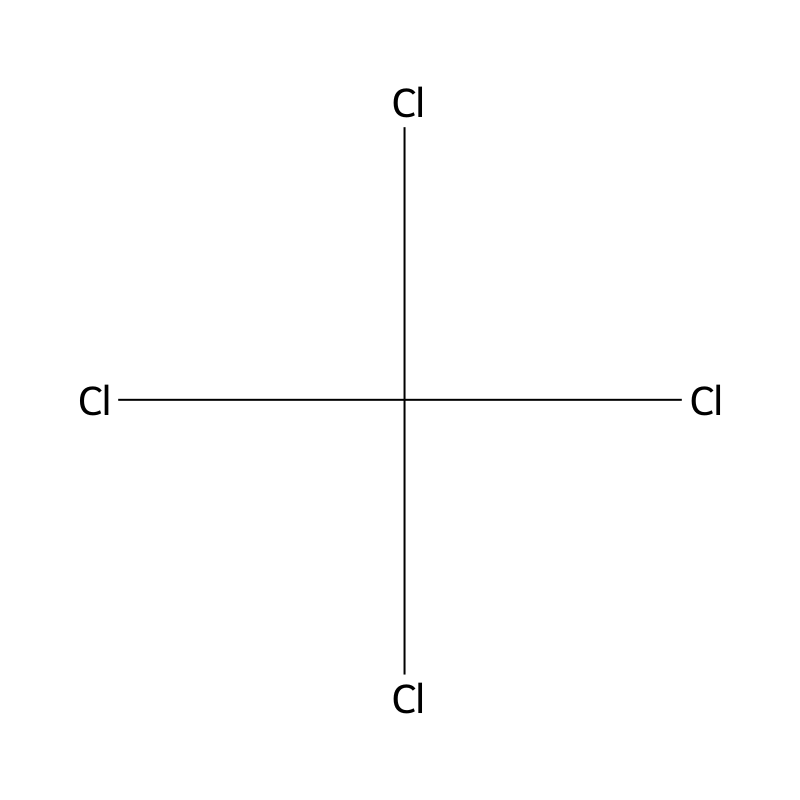

Carbon tetrachloride, with the chemical formula CCl₄, is a colorless liquid characterized by a sweet smell detectable at low concentrations. Historically, it has been utilized in various industrial applications, including as a solvent and a precursor to refrigerants. The compound has a tetrahedral molecular geometry, with four chlorine atoms symmetrically bonded to a central carbon atom. This symmetry results in a nonpolar molecule, which influences its solubility properties—carbon tetrachloride is insoluble in water but dissolves well in nonpolar solvents such as oils and fats .

Carbon tetrachloride poses several significant safety hazards:

- Toxicity: Exposure to carbon tetrachloride can be harmful through inhalation, ingestion, or skin contact []. It can damage the liver, kidneys, central nervous system, and cause cancer [].

- Environmental Impact: Carbon tetrachloride is a persistent organic pollutant that can deplete the ozone layer and contribute to global warming [].

- Chlorination Reactions: It can act as a chlorine source, replacing hydrogen atoms in organic compounds when exposed to heat or light. For example, the reaction with chloroform yields carbon tetrachloride:(CCl₄ can also be produced from methane through chlorination) .

- Reactivity with Other Halogens: Carbon tetrachloride can react with bromine to form brominated products:

- Decomposition: At high temperatures, carbon tetrachloride can decompose to form phosgene, a highly toxic gas .

Carbon tetrachloride is recognized for its toxicological effects, particularly its hepatotoxicity. Prolonged exposure can lead to severe liver damage and central nervous system depression. The compound is metabolized in the body into reactive intermediates that can cause cellular damage, particularly in liver cells, leading to conditions such as centrilobular hepatic necrosis . Chronic exposure has also been linked to kidney damage and increased cancer risk .

The synthesis of carbon tetrachloride has evolved over time:

- Chlorination of Methane: The most common method involves the chlorination of methane at elevated temperatures:

- Chlorination of Carbon Disulfide: Another method involves reacting carbon disulfide with chlorine at temperatures between 105°C and 130°C .

- Historical Methods: Initially synthesized in the 1830s by reacting chloroform with chlorine, this method has largely been replaced by more efficient processes .

Carbon tetrachloride has several applications across various industries:

- Solvent: It is used as a solvent for fats, oils, and waxes due to its nonpolar nature.

- Refrigerant Precursor: Historically used to manufacture chlorofluorocarbons (CFCs), although production has declined due to environmental regulations.

- Chemical Reagent: Serves as a chlorine source in organic synthesis reactions, such as the Appel reaction .

- Detection of Neutrinos: Used in scientific research for detecting neutrinos due to its unique properties .

Research indicates that carbon tetrachloride interacts with biological systems primarily through metabolic pathways that generate reactive radicals. These interactions can lead to oxidative stress and damage cellular components. Studies have shown that exposure can result in significant alterations in liver function and structure due to the formation of trichloromethyl radicals .

Several compounds share similarities with carbon tetrachloride in terms of structure or chemical behavior. Here are some notable examples:

| Compound | Formula | Key Similarities | Unique Features |

|---|---|---|---|

| Chloroform | CHCl₃ | Nonpolar solvent; halogenated hydrocarbon | Used as an anesthetic; less toxic than CCl₄ |

| Dichloromethane | CH₂Cl₂ | Nonpolar; used as a solvent | More polar than carbon tetrachloride |

| Tetrachloroethylene | C₂Cl₄ | Nonpolar; used as a solvent for degreasing | Commonly used in dry cleaning |

| Trichloroethylene | C₂HCl₃ | Similar reactivity patterns; halogenated | Used extensively in industrial applications |

Carbon tetrachloride's unique tetrahedral structure and nonpolar characteristics distinguish it from these compounds, particularly regarding its specific applications and toxicity profile .

Physical Description

Liquid

Colorless liquid with a characteristic ether-like odor; [NIOSH]

Solid

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Clear liquid with a characteristic odor.

Colorless liquid with a characteristic ether-like odor.

Color/Form

Colorless, clear, heavy liquid

Colorless liquid

XLogP3

Exact Mass

Monoisotopic Mass

Boiling Point

76.7 °C

76.80 °C. @ 760.00 mm Hg

170.1 °F

170 °F

Heavy Atom Count

Vapor Density

5.3 (Air = 1)

Relative vapor density (air = 1): 5.3

5.3

Density

1.5940 g/cu cm at 20 °C

Saturated liquid density: 99.080 lb/cu ft; liquid heat capacity: 0.219 Btu/lb °F; liquid viscosity: 0.922 centipoise; ideal gas heat capacity: 0.130 Btu/lb °F (all at 75 °F)

Liquid thermal conductivity: 0.690 Btu-inch/hr-sq ft °F; saturated vapor pressure: 1.874 lb/sq in; saturated vapor density: 0.05069 lb/cu ft (all at 70 °F)

Relative density (water = 1): 1.59 (20 °C)

1.59

LogP

log Kow = 2.83

2.83

2.64

Odor

Characteristic, ether-like odor

Sweetish, distinctive odor

Characteristic non-irritant odo

Odor Threshold

Odor Threshold High: 584.0 [mmHg]

Detection odor threshold from AIHA (mean = 252 ppm)

Odor recognition in air: 2.14X10 ppm (chemically pure)

In water: reduction of amenities: odor threshold 50 mg/L

Decomposition

When heated to decomposition it emits toxic fumes of /chloride/ and phosgene.

In contact with various types of fire, decomposes into carbon monoxide and hydrogen chloride.

... In presence of water at high temperature, gives hydrochloric acid and other decomposition products.

Melting Point

-22.2 °C

28.6 °C

-23 °C

-9 °F

UNII

GHS Hazard Statements

H311: Toxic in contact with skin [Danger Acute toxicity, dermal];

H331: Toxic if inhaled [Danger Acute toxicity, inhalation];

H351: Suspected of causing cancer [Warning Carcinogenicity];

H372 **: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

H420: Harms public health and the environment by destroying ozone in the upper atmosphere [Warning Hazardous to the ozone layer]

Use and Manufacturing

Therapeutic Uses

VET: Anthelmintic.

VET: ... Principal antihelmintic use is in treatment of fascioliasis caused by Fasciolia hepatica in sheep. ... It is equally as effective against adult flukes (12 wk or older) as any other fasciolicide ... . Its lack of activity against immature flukes is a major drawback. /Former use/

Pharmacology

Mechanism of Action

Vapor Pressure

115.0 [mmHg]

115 mm Hg at 25 °C

Vapor pressure, kPa at 20 °C: 12.2

91 mmHg

Pictograms

Acute Toxic;Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

The target organ toxicity, mechanisms of toxicity, and metabolism of carbon tetrachloride (CCl4) have been studied extensively. However, there is a paucity of information concerning its elimination. Previous inhalation studies showed that a significant amount of (14)C appeared in the feces of rats and monkeys exposed to (14)CCl4. The nature of the compound(s) excreted in the feces has not been well characterized. Fecal excretion is a major route of elimination for many lipophilic compounds that are resistant to metabolism. A mechanism of excretion for these compounds is the direct exsorption from the blood to the lumen of the intestinal tract. The primary purpose of this study was to determine if fecal elimination contributes significantly to the elimination of CCl4. The secondary purpose was to determine the mechanism (biliary and/or nonbiliary, i.e., direct exsorption) of fecal elimination of CCl4 and/or its metabolite(s) in Sprague-Dawley rats. The results indicate that both biliary and nonbiliary mechanisms contribute to the fecal elimination of CCl4 following a single iv dose (1 mmol/kg), but this route accounts for less than 1% of the administered dose. The results also indicate that CCl4 is not eliminated unchanged in the feces following either acute treatment (iv or ip) or repeated inhalation exposures. Fecal elimination of CCl4 does not significantly contribute to the overall elimination of CCl4.

Carbon tetrachloride (CCl4) has been studied extensively for its hepatotoxic effects. There is a paucity of information, however, about its tissue deposition following administration by different routes and patterns of exposure. The specific objective of this study was to delineate the uptake, distribution, and elimination of CCl4 in tissues of rats subjected to equivalent oral and inhalation exposures. Male Sprague-Dawley rats (325-375 g) were exposed to 1000 ppm CCl4 for 2 hr. The total absorbed dose (179 mg CCl4/kg bw) was administered to other groups of rats as a single oral bolus or by constant gastric infusion over a period of 2 hr. Animals were terminated at selected time intervals during and post-exposure and tissues (liver, kidney, lung, brain, fat, skeletal muscle, spleen, heart, and GI tract) removed for measurement of their CCl4 content by headspace gas chromatography. CCl4 levels in all tissues were much lower in the gastric infusion group than in the oral bolus and inhalation groups. Inhalation resulted in relatively high tissue CCl4 concentrations, because inhaled chemicals enter the arterial circulation and are transported directly to organs throughout the body. It seems logical that the liver should accumulate more CCl4 following ingestion than following inhalation. This did not prove to be the case when comparing liver AUC values for the gastric infusion and inhalation groups. Substantially lower CCl4 concentrations in the liver of animals in the gastric infusion group appeared to be due to very rapid metabolic clearance of the relatively small amounts of CCl4 entering the liver over the 2-hr infusion period. It was hypothesized that the capacity of first-pass hepatic and pulmonary elimination could be exceeded, if CCl4 were given as a single, large oral bolus. Indeed, deposition of CCl4 in all tissues was greater in the oral bolus group than in the gastric infusion group. The time courses of uptake and elimination of CCl4 appeared to be governed largely by a tissue's rate of blood perfusion and lipid content. CCl4 was rapidly taken up, for example, by the brain and liver. These organs' CCl4 content then diminished, as CCl4 was metabolized and redistributed to adipose tissue. CCl4 accumulated slowly, but to very high concentrations, in fat and remained elevated for a prolonged period. Thus, concentrations of CCl4 in some tissues may not be reflective of blood levels. The most appropriate measure of internal dose for CCl4 acute hepatotoxicity appears to be the area under tissue concentrations versus time curve from 0 to 30 min. Tissue time-course data sets are essential for the refinement and validation of physiological models for CCl4 and other volatile organic chemicals.

[(14)C]-Carbon tetrachloride (CCl4) entered extensively into the liver and, to the small extent, into the brain 3 hr following the intragastric administration of the hepatotoxic dose. Although thiobarbituric acid (TBA) in the liver homogenates increased 12 hr after CCl4 administration, the brain showed little TBA values probably due to very low levels of chytochromes P-450 and b5 in the brain. These results suggest that CCl4 have no direct toxic effect upon the brain.

For more Absorption, Distribution and Excretion (Complete) data for Carbon tetrachloride (13 total), please visit the HSDB record page.

Metabolism Metabolites

No study has comprehensively compared the rate of metabolism of carbon tetrachloride (CCl4) across species. Therefore, the in vivo metabolism of CCl4 was evaluated using groups of male animals (F344 rats, B6C3F1 mice, and Syrian hamsters) exposed to 40-1800 ppm CCl4 in a closed, recirculating gas-uptake system. For each species, an optimal fit of the family of uptake curves was obtained by adjusting Michaelis-Menten metabolic constants Km (affinity) and Vmax (capacity) using a physiologically based pharmacokinetic (PBPK) model. The results show that the mouse has a slightly higher capacity and lower affinity for metabolizing CCl4 compared to the rat, while the hamster has a higher capacity and lower affinity than either rat or mouse. A comparison of the Vmax to Km ratio, normalized for milligrams of liver protein (L/hr/mg) across species, indicates that hamsters metabolize more CCl4 than either rats or mice, and should be more susceptible to CCl4-induced hepatotoxicity. These species comparisons were evaluated against toxicokinetic studies conducted in animals exposed by nose-only inhalation to 20 ppm (14)C-labeled CCl4 for 4 hr. The toxicokinetic study results are consistent with the in vivo rates of metabolism, with rats eliminating less radioactivity associated with metabolism ((14)CO2 and urine/feces) and more radioactivity associated with the parent compound (radioactivity trapped on charcoal) compared to either hamsters or mice. The in vivo metabolic constants determined here, together with in vitro constants determined using rat, mouse, hamster, and human liver microsomes, were used to estimate human in vivo metabolic rates of 1.49 mg/hr/kg body weight and 0.25 mg/L for Vmax and Km, respectively. Normalizing the rate of metabolism (Vmax/Km) by milligrams liver protein, the rate of metabolism of CCl4 differs across species, with hamster > mouse > rat > human.

To estimate the rate of CCl4 metabolism in vivo by using an inhalation pharmacokinetic approach based on arterial blood:air concentration ratios, the blood CCl4 concentrations (Cart) at the end of 5-hr exposure to varying concentrations of CCl4 in inhaled air (Cinh) were determined in male, naive rats and in rats pretreated with po administration of 100 or 200 microliters CCl4/100 g body weight 24 hr before exposure. Hepatic cytochrome P-450 content during and at the end of exposure was also determined. The biphasic nature of the Cart-Cinh curve for naive rats, with a transition at Cinh of about 100 ppm, indicated that CCl4 metabolism is perfusion-limited below 100 ppm and is saturated above 100 ppm. In 100 microliters CCl4-pretreated rats, Cinh at the transition point decreased from 100 to 50 ppm; this percentage decrease was consistent with the decreased cytochrome P-450 content induced by administration of 100 microliters CCl4. In 200 microliters CCl4-pretreated rats, where CCl4 metabolizing enzyme activity was completely inhibited, the Cart-Cinh curve gave a single line with a shallower slope than that of the steeper part of the curve for naive rats, reflecting a loss of cytochrome P-450 content during exposure. The curves of calculated uptake rate showed continued uptake in completely inhibited rats, representing the contribution of fat loading only. The rate of metabolism was approximated by the uptake rate for naive rats minus that for 200 microliters CCl4-pretreated rats, and decreased gradually with increasing Cinh over the range of saturable metabolism. From this rate curve, Vmax and Km for naive rats were 2.7 mg/kg/hr and of the order of 0.3 mg/liter, respectively. The gradual decrease in the rate of metabolism could be interpreted in terms of the rapid loss of cytochrome P-450 content. The Vmax for 100 microliters CCl4-pretreated rats decreased by about 57%, which was in good agreement with the decrease of cytochrome P-450 content. These experiments suggest the usefulness and validity of this approach for studying metabolism of a volatile compound.

Liver tissue reduces carbon tetrachloride to chloroform, and it was suggested that homolytic cleavage of carbon-chlorine bond yields free radicals which can then alkylate the sulfhydryl groups of enzymes.

For more Metabolism/Metabolites (Complete) data for Carbon tetrachloride (10 total), please visit the HSDB record page.

Carbon tetrachloride is absorbed readily from the gastrointestinal and respiratory tracts, and more slowly through the skin. It is distributed to all major organs, with highest concentrations in the fat, liver, bone marrow, adrenals, blood, brain, spinal cord, and kidney. Once carbon tetrachloride is absorbed, it is metabolized by cytochrome P-450 enzymes, with the production of the trichloromethyl radical. Aerobically, metabolism of the trichloromethyl radical can eventually form phosgene. Anaerobically, the radical can undergo reactions to form chloroform, hexachloroethane, or carbon monoxide. Carbon tetrachloride is excreted primarily in exhaled air and in the feces, with relatively minimal amounts in the urine. (L129)

Wikipedia

Dehydroalanine

Drug Warnings

VET: Do not administer after heavy barbiturate dosage, anesthesia, or high protein diet.

VET: lambs less than 5 mo ... should not be treated ... nor ... ewes while ... suckling lambs or immediately after weaning.

VET: Pigs, horses, and cats are not suitable ... for treatment with this drug. ... Poisoning is increased by exposure /of animals/ to temperatures below normal ... because elimination ... by expiration is slowed. ... Toxic to all mammals but especially to swine, in which this drug should never be used.

Biological Half Life

... To evaluate the effects of exposure duration and repeated exposure on the elimination of carbon tetrachloride (CCl4), rats were repeatedly exposed to 100 ppm (14)CCl4 for either 8 or 11.5 hr/day. Pharmacokinetic equations which describe the plasma concentration and pulmonary elimination during and following single and repeated inhalation exposures were developed. ... The alpha and beta half-lives (X +/- SE) of pulmonary elimination for the 8 hr/day group were 84 +/- 9 min and 400 +/- 32 min, respectively. The half-lives for the 11.5 hr group were 91 +/- 6 min and 496 +/- 32 min, indicating that the beta phase half-life was significantly longer than that of the 8-hr group. ...

Use Classification

Hazardous Air Pollutants (HAPs)

Agrochemicals -> Pesticides

Hazard Classes and Categories -> Carcinogens

Methods of Manufacturing

(1) Interaction of carbon disulfide and chlorine in the presence of iron; (2) chlorination of methane or higher hydrocarbons at 250-400 °C. Method of purification: Treatment with caustic alkali solution to remove sulfur chloride, followed by rectification.

Tetrachloromethane is produced on an industrial scale by one of two general approaches. The first is the methane chlorination process, using methane or mono-chloromethane as starting materials. The other involves either perchlorination or chlorinolysis. Starting materials in this case include C1 to C3 hydrocarbons and their chlorinated derivatives as well as Cl-containing residues obtained in other chlorination processes (vinyl chloride, propylene oxide, etc.).

Methyl chloride + chlorine (thermal chlorination; coproduced with chloroform/methylene chloride)

For more Methods of Manufacturing (Complete) data for Carbon tetrachloride (6 total), please visit the HSDB record page.

General Manufacturing Information

All Other Basic Inorganic Chemical Manufacturing

All Other Basic Organic Chemical Manufacturing

Methane, tetrachloro-: ACTIVE

Not permitted in products intended for home use.

Analytic Laboratory Methods

Method: ASTM D5790; Procedure: gas chromatography/mass spectrometry; Analyte: carbon tetrachloride; Matrix: validated for treated drinking water, wastewater, and ground water; Detection Limit: 0.19 ug/L.

Method: EPA-EAD 601; Procedure: gas chromatography with electrolytic conductivity or microcoulometric detector; Analyte: carbon tetrachloride; Matrix: municipal and industrial discharges; Detection Limit: 0.12 ug/L.

Method: EPA-EAD 624; Procedure: gas chromatography/mass spectrometry; Analyte: carbon tetrachloride; Matrix: water; Detection Limit: 2.8 ug/L.

For more Analytic Laboratory Methods (Complete) data for Carbon tetrachloride (27 total), please visit the HSDB record page.

Clinical Laboratory Methods

Matrix: breath; conventional reference range: < 3 ppm; international recommended reference range: < 20 umol

Carbon tetrachloride in drugs using Volhard titrimetric method. (See eleventh edition method 36.355).

Carbon tetrachloride in drugs using infrared spectrophotometry and standard curves. Peak is at 12.80 um and a baseline of 12.10 - 13.90 um.

For more Clinical Laboratory Methods (Complete) data for Carbon tetrachloride (6 total), please visit the HSDB record page.

Storage Conditions

Store in a cool, dry, well-ventilated location. Separate from alkali metals.

Store in a secure poison location. Prior to working with carbon tetrachloride you should be trained on its proper handling and storage. Store in tightly closed containers in a cool, well-ventilated area. Carbon tetrachloride must be stored to avoid contact with chemically active metals, such as sodium, potassium, and magnesium, since violent reactions occur. ... A regulated, marked area should be established where this chemical is handled, used, or stored in compliance with OSHA Standard 1910.1045.

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

Susceptibility to carbon tetrachloride poisoning is enhanced by ... /simultaneous/ use of alcohol ... poor nutritional status and perhaps ... calcium deficiency ...

Substances, such as ethanol, that increase the activity of microsomal oxidative metabolism also increase carbon tetrachloride metabolism and thus cause increased carbon tetrachloride toxicity, as shown histologically and by biochemical changes in liver function.

We examined the effects of isopropanol (ISOP) pretreatment on the metabolism of (14)CCl4 to (14)CO2 and CHCl3 exhaled in the breath, to (14)C metabolite excreted in 24 hr urine and feces from 0 to 24 hr, and to (14)C metabolite bound to liver at 24 hr. Fasted male rats were given 0.1 or 2.0 mmoles (14)CCl4/kg. ISOP pretreatment, which markedly enhanced the hepatotoxicity of CCl4, selectively enhanced the rate and total extent of (14)CO2 and CHCl3 metabolite exhalation. The pathways of CCl4 metabolism leading to CO2 and CHCl3 metabolite formation may be more relevant to the hepatotoxicity of CCl4 than the pathways leading to urinary, fecal or covalently bound metabolites.

For more Interactions (Complete) data for Carbon tetrachloride (51 total), please visit the HSDB record page.

Stability Shelf Life

... Generally inert ...

Dates

CHANGES IN THE KIDNEY AND LIVER STRUCTURE AND FUNCTIONS DURING THE EXPERIMENTAL, NON-LETHAL LOAD OF CARBON TETRACHLORIDE (CCL₄)

O Tatarina, О Chulak, Yu Chulak, B NasibullinPMID: 34248046 DOI:

Abstract

Objective - to evaluate changes in the structure and function of the liver and kidneys under non-lethal carbon tetrachloride intragastric administration. Experimental studies were performed on 46 white Wistar male rats. Within 7 days, the experimental group of animals underwent intoxication with the introduction of 0.5 ml of CCl₄. The state of liver function was evaluated by the activity of ALT and AST, the amount of bilirubin in the blood, the content of serum creatinine and urea, the amount of total serum protein. The state of renal function was assessed by changes in daily diuresis, glomerular filtration function, percentage of tubular reabsorption, serum creatinine and urea, indicators of chloride output and urine pH. The results of a study in experimental animals with the introduction of carbon tetrachloride showed that in the liver and kidneys there is a development of dystrophic lesions: vacuoles in the hepatocytes and endothelial cells of the glomeruli, disorders of the structural and functional organization of the liver parenchyma, swelling of Kupffer cells, swelling of the tubular epithelium, eosinophilic inclusions in the liver and renal interstitium. However, the activity of redox functions was maintained and this suggests that the detected changes are not irreversible. In the kidneys, tubular cortical degeneration was determined, which is obviously associated with the renotropic effect of gentamicin. At the same time, liver and kidney function changes. In the liver, the activity of transamination enzymes decreases, the level of urea and creatinine in the blood rises, and the level of bilirubin in the blood changes. In the kidneys, the rate of glomerular filtration and tubular reabsorption decreases, the level of creatinine and urea in the urine decreases, that is, urination and excretory function of the kidneys are impaired. The reaction to intoxication with carbon tetrachloride is also observed from other functional systems. In the peripheral blood, the number of red blood cells decreases (the transport function of red blood cells persists). The balance and intensity of lipid peroxidation processes and the antioxidant system are disturbed. Violation of the energy supply of the transmembrane potential, a decrease in ESR, and the content of total blood protein increases (the changes nomenclature of plasma proteins). With a non-fatal load of carbon tetrachloride, dystrophic changes in the liver and destructive changes in the kidneys were detected. The detoxification potential of the liver and urinary function of the kidneys decreased. Changes in nature were similar to those described in hepatorenal syndrome. However, taking into account that no nosology of liver damage was found, the activity of redox enzymes is preserved, the detected violations can be defined as pseudohepatorenal syndrome.[Study on mechanism of salidroside against liver fibrosis by regulating CXCL16]

Qian-Nan Ye, Chang-Qing Zhao, Jian Ping, Lie-Ming XuPMID: 34296587 DOI: 10.19540/j.cnki.cjcmm.20201224.401

Abstract

In order to investigate the effect of salidroside on inhibiting liver fibrosis and its relationship with CXC chemokine ligand 16(CXCL16) in vivo and in vitro, totally 45 C57 BL/6 J male mice were randomly divided into normal group, model group and salidroside group, with 15 mice in each group. The mice in model group and salidroside group were injected intraperitoneally with 15% carbontetrachloride(CCl_4) olive oil solution to establish liver fibrosis model, and the mice in normal group were injected intraperitoneally with the same dose of olive oil. Salidroside group was given with 100 mg·kg~(-1 )salidroside by gavage, while the normal group and model group received the same amount of double distilled water by gavage. All mice were sacrificed after 5 weeks of intragastric administration. The pathological changes of mouse liver were observed by hematoxylin-eosin(HE) staining, and the degree of liver fibrosis was observed by sirius red staining. The protein expressions of collagen Ⅰ(ColⅠ), α-smooth muscle actin(α-SMA), fibronectin(FN), CXCL16, phosphorylated Akt(p-Akt), Akt in liver tissues were detected by Western blot. Hepatic stellate cell line JS 1 was cultured in vitro and divided into control group, model group(100 μg·L~(-1) CXCL16) and salidroside group(100 μg·L~(-1) CXCL16+1×10~(-5) mol·L~(-1) salidroside). Cell migration was detected by cell scratch, the mRNA expressions of ColⅠ and α-SMA were detected by RT-PCR, and the protein expressions of p-Akt and Akt were detected by Western blot. As compared with the normal group, the protein expressions of ColⅠ, α-SMA, FN, CXCL16, and p-Akt in the model group were significantly increased, and salidroside could reduce the expression of these indicators(P<0.05 or P<0.01). In vitro, CXCL16 could promote the migration of JS 1, increase the mRNA expressions of ColⅠ and α-SMA in JS 1, and enhance Akt phosphorylation in JS 1(P<0.05 or P<0.01). As compared with the model group, salidroside could inhibit the migration of JS 1 induced by CXCL16(P<0.05), and reduce the high expression of ColⅠ and α-SMA mRNA and the phosphorylation of Akt in JS 1 induced by CXCL16(P<0.05). In conclusion, salidroside might attenuate CCl_4-induced liver fibrosis in mice by inhibiting the migration, activation and Akt phosphorylation of hepatic stellate cells induced by CXCL16.Assessment of nitrogen metabolism in rats on the background of acute toxic hepatitis and it's correction with l-arginin and l-ornitin

Olha M Krekhovska-Lepiavkob, Borys A Lokay, Svitlana O Yastremska, Svitlana V Danchak, Lydmila P MazurPMID: 34464371 DOI:

Abstract

The liver is the main organ responsible for the metabolism of different substances. At the same time it is the primary target organ for many toxic chemicals, which are metabolized there. Carbon tetrachloride is a wellknown hepatotoxin widely used to induce acute toxic liver injury in a wide range of laboratory animals. This substance induces oxidative damage, inflammation and fibrosis in the liver.The aim is to evaluate the peculiarities of nitrogen metabolism in rats on the background of acute toxic hepatitis and its correction with L-arginin and L-ornitin.

The study was performed on 40 outbred white male rats with experimental hepatitis, caused by carbon tetrachloride. The animals were divided into five groups: control group (the rats were simulated carbon tetrachloride poisoning and its correction by administering of olive oil and normal saline in equivalent doses), acute carbon tetrachloride hepatitis (single intraperitoneal injection of 50% carbon tetrachloride oil solution at the dose of 2 ml/kg-1 of body weight and simulation of treatment by administration of normal saline in equivalent doses), acute carbon tetrachloride hepatitis + L-ornithine (1000 mg×kg-1), acute carbon tetrachloride hepatitis + L-arginine (500 mg×kg-1) and acute carbon tetrachloride hepatitis + combination of substances.

On the background of acute carbon tetrachloride intoxication, it was observed the development of toxic hepatitis in experimental animals, manifested by significant increasing of urea and creatinine levels in the blood serum of animals with a simultaneous decreasing of nitrite anion level. The administration of L-ornithine and L-arginine demonstrates positive impact on liver status and functions by stabilization of cell membranes and regeneration of functional capacity of injured cells.

The results of our study confirm both the presence of unidirectional effects and absence of toxic influences of L-ornithine and L-arginine on liver cells under the conditions of acute carbon tetrachloride intoxication, which are the most important requirements for modern drugs for the treatment of hepato-renal syndrome.

[Effects of evodiamine on carbon tetrachloride-induced liver fibrosis mice based on modulating gut microbiota]

J Miao, H T Cui, L Wang, L Y Guo, J Wang, P Li, J Y Lei, J W JiaPMID: 34218553 DOI: 10.3760/cma.j.cn121094-20201204-00666

Abstract

To access the effects of evodiamine on carbon tetrachloride (CCl(4)) -induced liver fibrosis mice and study the mechanism based on modulating gut microbiota.From August 2019, 30 SPF male C57BL/6 mice were randomly divided into normal, model and evodiamine groups. Mice in control group received intraperitoneal injection of olive oil (2 ml/kg, twice per week) for 6 weeks. Mice in model and evodiamine groups received intraperitoneal injection of 20% CCl(4) (2 ml/kg, twice per week) for 6 weeks to induce liver fibrosis mice. Then, mice in evodiamine group received orally of evodiamine (18 mg/kg) for 4 weeks. The levels of serum alanine aminotransferase (ALT) , aspartate aminotransferase (AST) , albumin (ALB) and total protein (TP) were detected. The pathological changes of liver tissue were observed. The effects of evodiamine on the abundance and diversity of intestinal microflora in liver fibrosis mice were determined. The mRNA and protein expression levels of inflammatory factors[interleukin-6 (IL-6) , interleukin-1β (IL-1β) , and tumor necrosis factor α (TNF-α) ] in liver tissue were measured.

Compared with the normal group, the body weight, serum ALB and TP levels of the model group were decreased, the liver index, ALT and AST levels were increased, and the intestinal flora Shannon and Simpson indexes were decreased (

<0.01) . Compared with the normal group, the abundance of

,

and

in the feces of the model group decreased, while the abundance of

and

increased (

<0.01) . Compared with the normal group, the mRNA and protein expressions levels of IL-6, IL-1β, and TNF-α in the liver tissue of the model group were significantly increased (

<0.01) . Compared with the model group, evodiamine could reduce liver index and serum ALT and AST levels, increase ALB and TP levels (

<0.05) , improve inflammatory cell infiltration and fibrosis degree in liver tissue, and up regulate intestinal flora Shannon and Simpson indexes in liver fibrosis mice (

<0.05) . Compared with the model group, evodiamine could increase the abundance of

,

,

, and reduce the abundance of

and

(

<0.05) . Compared with the model group, evodiamine could reduce the mRNA and protein levels of IL-6, IL-1β and TNF-α in liver tissue of liver fibrosis mice (

<0.05) .

Evodiamine can ameliorate CCl(4)-induced liver fibrosis through modulating gut microbiota and inhibiting the inflammatory response in liver.

Urantide prevents CCl4‑induced acute liver injury in rats by regulating the MAPK signalling pathway

Ying Li, Zheming Guo, Haipeng Cui, Tu Wang, Yuhang Xu, Juan ZhaoPMID: 34328202 DOI: 10.3892/mmr.2021.12329

Abstract

A number of drugs and other triggers can cause acute liver injury (ALI) in clinical practice. Therefore, identifying a safe drug for the prevention of liver injury is important. The aim of the present study was to investigate the potential preventive effect and regulatory mechanism of urantide on carbon tetrachloride (CCl)‑induced ALI by investigating the expression of components of the MAPK signalling pathway and the urotensin II (UII)/urotensin receptor (UT) system. Liver oedema and severe fatty degeneration of the cytoplasm were observed in ALI model rats, and the serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels were found to be significantly increased. Compared with those in the ALI model group, ALT and AST levels and the liver index did not significantly increase in each group given the preventive administration of urantide, and the liver tissue morphology was correspondingly protected. Moreover, the gene and protein expression levels of UII, G protein‑coupled receptor (GPR14) and the oxidative stress‑sensitive cytokines, α‑smooth muscle actin and osteopontin were decreased, indicating that the protein translation process was effectively maintained. However, the expression levels of MAPK signalling pathway‑related proteins and genes were decreased. It was found that urantide could effectively block the MAPK signalling pathway by antagonizing the UII/UT system, thus protecting the livers of ALI model rats. Therefore, it was suggested that ALI may be associated with the MAPK signalling pathway, and effective inhibition of the MAPK signalling pathway may be critical in protecting the liver.

Trefoil factor 2 secreted from damaged hepatocytes activates hepatic stellate cells to induce fibrogenesis

Bichen Zhang, Kalina Lapenta, Qi Wang, Jin Hyun Nam, Dongjun Chung, Marie E Robert, Michael H Nathanson, Xiaoyong YangPMID: 34146542 DOI: 10.1016/j.jbc.2021.100887

Abstract

Liver fibrosis is a common characteristic of chronic liver diseases. The activation of hepatic stellate cells (HSCs) plays a key role in fibrogenesis in response to liver injury, yet the mechanism by which damaged hepatocytes modulate the activation of HSCs is poorly understood. Our previous studies have established that liver-specific deletion of O-GlcNAc transferase (OGT)leads to hepatocyte necroptosis and spontaneous fibrosis. Here, we report that OGT-deficient hepatocytes secrete trefoil factor 2 (TFF2) that activates HSCs and contributes to the fibrogenic process. The expression and secretion of TFF2 are induced in OGT-deficient hepatocytes but not in WT hepatocytes. TFF2 activates the platelet-derived growth factor receptor beta signaling pathway that promotes the proliferation and migration of primary HSCs. TFF2 protein expression is elevated in mice with carbon tetrachloride-induced liver injury. These findings identify TFF2 as a novel factor that mediates intercellular signaling between hepatocytes and HSCs and suggest a role of the hepatic OGT-TFF2 axis in the process of fibrogenesis.Cyclam-Modified Polyethyleneimine for Simultaneous TGFβ siRNA Delivery and CXCR4 Inhibition for the Treatment of CCl

Aftab Ullah, Gang Chen, Abid Hussain, Hanif Khan, Azar Abbas, Zhanwei Zhou, Muhammad Shafiq, Saleem Ahmad, Usman Ali, Muhammad Usman, Faisal Raza, Abrar Ahmed, Zijie Qiu, Maochao Zheng, Daojun LiuPMID: 34234436 DOI: 10.2147/IJN.S314367

Abstract

Liver fibrosis is a chronic liver disease with excessive production of extracellular matrix proteins, leading to cirrhosis, hepatocellular carcinoma, and death.This study aimed at the development of a novel derivative of polyethyleneimine (PEI) that can effectively deliver transforming growth factor β (TGFβ) siRNA and inhibit chemokine receptor 4 (CXCR4) for TGFβ silencing and CXCR4 Inhibition, respectively, to treat CCl

-induced liver fibrosis in a mouse model.

Cyclam-modified PEI (PEI-Cyclam) was synthesized by incorporating cyclam moiety into PEI by nucleophilic substitution reaction. Gel electrophoresis confirmed the PEI-Cyclam polyplex formation and stability against RNAase and serum degradation. Transmission electron microscopy and zeta sizer were employed for the morphology, particle size, and zeta potential, respectively. The gene silencing and CXCR4 targeting abilities of PEI-Cyclam polyplex were evaluated by luciferase and CXCR4 redistribution assays, respectively. The histological and immunohistochemical staining determined the anti-fibrotic activity of PEI-Cyclam polyplex. The TGFβ silencing of PEI-Cyclam polyplex was authenticated by Western blotting.

The

H NMR of PEI-Cyclam exhibited successful incorporation of cyclam content onto PEI. The PEI-Cyclam polyplex displayed spherical morphology, positive surface charge, and stability against RNAse and serum degradation. Cyclam modification decreased the cytotoxicity and demonstrated CXCR4 antagonistic and luciferase gene silencing efficiency. PEI-Cyclam/siTGFβ polyplexes decreased inflammation, collagen deposition, apoptosis, and cell proliferation, thus ameliorating liver fibrosis. Also, PEI-Cyclam/siTGFβ polyplex significantly downregulated α-smooth muscle actin, TGFβ, and collagen type III.

Our findings validate the feasibility of using PEI-Cyclam as a siRNA delivery vector for simultaneous TGFβ siRNA delivery and CXCR4 inhibition for the combined anti-fibrotic effects in a setting of CCl

-induced liver fibrosis.

Auranofin prevents liver fibrosis by system Xc-mediated inhibition of NLRP3 inflammasome

Hyun Young Kim, Young Jae Choi, Sang Kyum Kim, Hyunsung Kim, Dae Won Jun, Kyungrok Yoon, Nayoun Kim, Jungwook Hwang, Young-Mi Kim, Sung Chul Lim, Keon Wook KangPMID: 34193972 DOI: 10.1038/s42003-021-02345-1